molecular formula C20H14FNO2 B11973091 N-(2-benzoylphenyl)-2-fluorobenzamide CAS No. 303092-15-1

N-(2-benzoylphenyl)-2-fluorobenzamide

Cat. No.: B11973091
CAS No.: 303092-15-1
M. Wt: 319.3 g/mol
InChI Key: RBPWPEOVTKDSLP-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Properties

CAS No.

303092-15-1

Molecular Formula

C20H14FNO2

Molecular Weight

319.3 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C20H14FNO2/c21-17-12-6-4-10-15(17)20(24)22-18-13-7-5-11-16(18)19(23)14-8-2-1-3-9-14/h1-13H,(H,22,24)

InChI Key

RBPWPEOVTKDSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-fluorobenzamide typically involves the reaction of 2-aminobenzophenone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

2-aminobenzophenone+2-fluorobenzoyl chlorideThis compound\text{2-aminobenzophenone} + \text{2-fluorobenzoyl chloride} \rightarrow \text{this compound} 2-aminobenzophenone+2-fluorobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-benzoylphenyl)-2-fluorobenzamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act by binding to the active site of an enzyme, inhibiting its function, or by interacting with cellular receptors to trigger specific signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

N-(2-benzoylphenyl)-2-fluorobenzamide can be compared with other similar compounds, such as:

  • N-(2-benzoylphenyl)acetamide
  • N-(2-benzoylphenyl)oxalamate
  • N1,N2-bis(2-benzoylphenyl)oxalamide

These compounds share structural similarities but differ in their functional groups and chemical properties.

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